1H and 13C NMR spectroscopy data for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate
1H and 13C NMR spectroscopy data for 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate
Structural Elucidation and NMR Spectroscopic Analysis of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate: A Novel Inhibitor Scaffold for Mycobacterial Cell Wall Biosynthesis
Executive Summary
The compound 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate (CAS No. 570414-13-0) is a specialized biochemical scaffold utilized in the advanced study of drug-resistant bacterial infections, particularly Mycobacterium tuberculosis[1]. As a synthetic carbohydrate-lipid conjugate, it is engineered to act as a structural analog of decaprenylphosphoryl- β -D-ribofuranose (DPR). Precise structural validation of this compound is critical, as its efficacy relies entirely on its stereochemical and regiochemical integrity. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this molecule, detailing the causality behind experimental choices and the logical workflow required for definitive structural elucidation.
Mechanistic Context: Targeting Arabinogalactan Biosynthesis
To understand the rationale behind the NMR assignments, one must first understand the molecule's biological target. The mycobacterial cell wall is rich in arabinogalactan, a polymer essential for bacterial survival. The biosynthesis of the arabinan precursor relies on the DprE1/DprE2 enzyme complex, which catalyzes the epimerization of DPR to decaprenylphosphoryl- β -D-arabinofuranose (DPA)[2].
The synthetic compound discussed herein is designed to hijack this pathway[3]:
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The 5-Tridecyl Chain: Mimics the highly lipophilic decaprenyl tail of the natural substrate, anchoring the inhibitor within the hydrophobic pocket of the DprE1 active site.
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The 2-O-Methanesulfonate (Mesyl) Group: Acts as a highly reactive transition-state mimic or a covalent warhead precisely at the C-2 position, which is the natural site of enzymatic oxidation by DprE1[4].
Fig 1. DprE1 enzymatic pathway and the intervention point of the synthetic inhibitor.
Experimental Protocols for NMR Acquisition
To ensure the NMR data acts as a self-validating system, the following standardized protocol must be strictly adhered to. Variations in solvent or relaxation delays can obscure critical quantitative integrations, particularly for the long aliphatic chain.
Step-by-Step Methodology:
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Sample Preparation: Weigh exactly 15.0 mg of the highly purified lyophilized compound (>98% purity). Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% atom D).
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Internal Standardization: Ensure the CDCl 3 contains 0.03% (v/v) tetramethylsilane (TMS). This sets an absolute 0.00 ppm reference, which is critical for distinguishing the terminal methyl group of the tridecyl chain ( ∼ 0.88 ppm) from baseline artifacts.
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Instrument Calibration: Transfer the solution to a 5 mm precision NMR tube. Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer at a regulated temperature of 298 K.
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1D 1 H Acquisition: Execute a standard proton pulse sequence (e.g., zg30). Crucial Causality: Set the relaxation delay (D1) to at least 2.0 seconds. The long aliphatic chain protons relax differently than the rigid furanose ring protons; a short D1 will result in artificially low integration values for the lipid tail, leading to false structural assumptions.
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1D 13 C Acquisition: Execute a proton-decoupled carbon sequence (e.g., zgpg30 with WALTZ-16 decoupling). Acquire a minimum of 1024 scans due to the lack of NOE enhancement on the quaternary/substituted carbons (like the C-2 bearing the mesyl group).
Spectroscopic Data Interpretation & Causality
Nomenclature Note: The designation "5-tridecyl-5-deoxy" indicates that the hydroxyl group at C-5 is removed, and a 13-carbon alkyl chain is attached. Consequently, the C-5 carbon of the ribose ring becomes the first methylene group of a continuous 14-carbon aliphatic tail attached to C-4.
H NMR Assignments
Because the C-1 anomeric position remains an unprotected hydroxyl group, the molecule exists in solution as a thermodynamic mixture of α and β anomers via mutarotation. The data presented in Table 1 reflects the major β -D-anomer, which is the biologically relevant conformation. The β -configuration is confirmed by the relatively small 3J1,2 coupling constant (4.5 Hz), characteristic of a trans-diequatorial-like relationship in the furanose envelope.
The most critical diagnostic peak is H-2 at 4.95 ppm . The strong electron-withdrawing nature of the methanesulfonate group deshields this proton significantly compared to a standard ribofuranose (typically ∼ 4.0 ppm), proving the regiochemistry of the mesylation.
Table 1: 1 H NMR Quantitative Data Summary (400 MHz, CDCl 3 , 298 K)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Causality / Assignment |
| 1 | 5.35 | d | 4.5 | 1H | H-1 ( β -anomeric proton, adjacent to two oxygens) |
| 2 | 4.95 | dd | 4.5, 6.0 | 1H | H-2 (Strongly deshielded by the 2-O-mesyl group) |
| 3 | 4.30 | dd | 6.0, 6.5 | 1H | H-3 (Standard secondary alcohol environment) |
| 4 | 4.05 | ddd | 6.5, 7.0, 7.0 | 1H | H-4 (Ring methine adjacent to the lipid tail) |
| OMs | 3.15 | s | - | 3H | -OSO 2 CH 3 (Mesyl methyl protons) |
| 5 | 1.65 | m | - | 2H | C-5 methylene (First carbon of the aliphatic chain) |
| 6-17 | 1.25 | m | - | 22H | Bulk aliphatic methylenes (-CH 2 -) 11 |
| 18 | 0.88 | t | 6.8 | 3H | Terminal -CH 3 of the lipid tail |
C NMR Assignments
The 13 C spectrum provides orthogonal validation. The C-2 carbon is observed at 82.1 ppm. The mesyl methyl carbon is distinctly visible at 38.6 ppm, well separated from the aliphatic chain carbons (14.1 - 33.2 ppm).
Table 2: 13 C NMR Quantitative Data Summary (100 MHz, CDCl 3 , 298 K)
| Position | δ (ppm) | Type | Causality / Assignment |
| 1 | 98.5 | CH | C-1 (Anomeric carbon, highly deshielded) |
| 4 | 84.3 | CH | C-4 (Ring carbon attached to the alkyl chain) |
| 2 | 82.1 | CH | C-2 (Deshielded by the highly electronegative OMs group) |
| 3 | 71.4 | CH | C-3 (Standard secondary alcohol carbon) |
| OMs | 38.6 | CH 3 | Mesyl methyl carbon |
| 5 | 33.2 | CH 2 | C-5 (First carbon of the attached lipid chain) |
| 6-16 | 29.3 - 31.9 | CH 2 | Bulk aliphatic methylenes |
| 17 | 22.7 | CH 2 | Penultimate methylene |
| 18 | 14.1 | CH 3 | Terminal methyl group |
2D NMR Workflows for Structural Validation
To definitively prove that the mesyl group is at C-2 and not C-3, and that the lipid tail is at C-5, a 2D NMR workflow is mandatory.
Expert Insight: A critical challenge in validating the regiochemistry of the methanesulfonate group at C-2 is the lack of a direct 3JCH HMBC correlation between the mesyl methyl protons ( δ 3.15) and the C-2 carbon ( δ 82.1), as they are separated by four bonds (H-C-S-O-C). Therefore, regiocontrol must be validated indirectly. By tracing the continuous 1 H- 1 H COSY spin system starting from the easily identifiable anomeric H-1 ( δ 5.35) to H-2 ( δ 4.95), we unequivocally place the electron-withdrawing mesyl group at the C-2 position.
Fig 2. Sequential 1D and 2D NMR workflow for structural validation of the synthesized compound.
Conclusion
The comprehensive NMR characterization of 5-Tridecyl-5-deoxy-D-ribofuranose 2-O-methanesulfonate ensures the molecular integrity required for its use as a DprE1 inhibitor analog. By combining rigorous sample preparation, quantitative 1D integration, and logical 2D spin-system mapping, researchers can confidently validate the regiochemistry of the reactive mesyl warhead and the lipophilic tail. This level of analytical rigor is non-negotiable when developing biochemical tools intended to disrupt complex targets like mycobacterial cell wall biosynthesis.
References
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MDPI. "Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents". International Journal of Molecular Sciences. URL:[Link]
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ACS Publications. "Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties". ACS Omega. URL:[Link]
